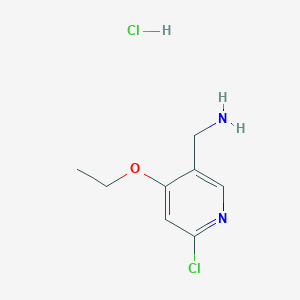
(6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride
Overview
Description
“(6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C8H12Cl2N2O and a molecular weight of 223.10 . It is available for research use and can be used for custom synthesis .
Molecular Structure Analysis
The molecular structure of “(6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride” is represented by the SMILES stringCCOC1=CC(=NC=C1CN)Cl.Cl . This indicates that the compound contains an ethoxy group (CCOC), a pyridine ring (C1=CC=NC=C1), and a chloro group (Cl), among other elements.
Scientific Research Applications
Halogen Substitution in Pyridine Derivatives
(6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride is related to the broader category of ethoxypyridine derivatives. Research by Hertog and Bruyn (2010) investigated the behavior of bromo-derivatives of ethoxypyridine when heated with aqueous hydrochloric acid. They found that halogen atoms in these compounds can be substituted, influencing the chemical properties of the resulting products, which is relevant to understanding the behavior of compounds like (6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride under various conditions (Hertog & Bruyn, 2010).
Synthesis and Application in Antimicrobial Agents
A study by Thomas, Adhikari, and Shetty (2010) on the synthesis of quinoline derivatives, starting from compounds like 4-methoxyaniline, led to the development of methanamine derivatives. These compounds demonstrated significant antimicrobial activities, comparable to first-line drugs, indicating the potential of (6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride and similar compounds in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Catalytic and Molecular Interaction Studies
Research by Sankaralingam and Palaniandavar (2014) involved diiron(III) complexes of tridentate 3N ligands, which included compounds related to (6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride. These complexes were studied as catalysts for hydroxylation of alkanes, showing their potential use in catalytic processes and the study of molecular interactions (Sankaralingam & Palaniandavar, 2014).
Potential in Cancer Research
A study by Temple et al. (1983) on the hydrolysis and subsequent reactions of chloro group of ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, a compound structurally related to (6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride, revealed the formation of 4-hydroxypyridine. This study contributes to the understanding of chemical transformations and potential applications in cancer research (Temple et al., 1983).
Mechanism of Action
properties
IUPAC Name |
(6-chloro-4-ethoxypyridin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O.ClH/c1-2-12-7-3-8(9)11-5-6(7)4-10;/h3,5H,2,4,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZPXGGMIXRHET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-4-ethoxypyridin-3-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1410249.png)

